2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features an indole ring substituted with a methyl group at the 2-position and a phenylethanamine moiety at the 3-position. Indole derivatives are known for their roles in various biological processes and have been extensively studied for their therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine typically involves the construction of the indole ring followed by the introduction of the phenylethanamine side chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The methyl group can be introduced via alkylation reactions, and the phenylethanamine side chain can be attached through reductive amination or other suitable coupling reactions .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors or other advanced techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring or the phenylethanamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in biological processes and potential as a bioactive compound.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The specific pathways involved depend on the biological context and the particular derivative being studied. For example, some indole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-phenylethylamine: A simple phenylethylamine derivative without the indole ring.
2-(1H-indol-3-yl)-2-phenylethanamine: Similar structure but without the methyl group at the 2-position of the indole ring.
2-(2-methyl-1H-indol-3-yl)ethanamine: Lacks the phenyl group on the ethanamine side chain
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine is unique due to the presence of both the indole ring and the phenylethanamine moiety, which confer distinct biological activities. The methyl group at the 2-position of the indole ring can also influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-17(14-9-5-6-10-16(14)19-12)15(11-18)13-7-3-2-4-8-13/h2-10,15,19H,11,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGJVAPSKPIZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(CN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.